
2-Ethyl-5-methylpyridine
Overview
Description
2-Ethyl-5-methylpyridine is an organic compound with the molecular formula C8H11N. It is a derivative of pyridine, characterized by the presence of an ethyl group at the second position and a methyl group at the fifth position on the pyridine ring. This compound is known for its applications in various chemical processes and industries, particularly as an intermediate in the synthesis of other valuable chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-5-methylpyridine can be synthesized through the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ] This reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: The industrial production of this compound involves the reaction of paraldehyde and aqueous ammonia in the presence of a catalyst. This process is conducted at elevated temperatures (200–300°C) and high pressures (12–13 MPa). The use of paraldehyde helps in managing the reaction effectively, avoiding spontaneous self-oligomerization that is typical for acetaldehyde .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Applications Overview
Field | Application |
---|---|
Chemistry | Intermediate for synthesizing nicotinic acid and other pyridine derivatives. |
Biology | Investigated for potential biological activities, including interactions with biomolecules. |
Medicine | Explored for therapeutic properties and as a precursor in drug synthesis. |
Industry | Utilized in producing resins and other industrial chemicals. |
Chemistry
In organic synthesis, 2-ethyl-5-methylpyridine serves as an important intermediate for the production of nicotinic acid (vitamin B3). This compound is crucial in various biochemical processes and is synthesized from simpler pyridine derivatives. The efficiency of synthesis routes has been enhanced by adjusting reaction conditions such as temperature and pH using ammonium salts as promoters .
Biology
Research indicates that this compound exhibits potential biological activities. It has been detected in various food products, including coffee and crustaceans, suggesting it may serve as a biomarker for dietary intake . Additionally, studies have explored its interactions with different biomolecules, which could lead to further applications in pharmacology.
Medicine
The compound is being investigated for its therapeutic potential. Preliminary studies suggest it may possess properties beneficial for drug development, particularly in synthesizing compounds that target specific biological pathways. Its role as a precursor in drug synthesis highlights its importance in medicinal chemistry.
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of this compound from AAT demonstrated that using ammonium acetate significantly increased the yield to over 55% under controlled conditions. This research employed a Design of Experiments (DoE) approach to identify critical parameters influencing yield and selectivity .
Research exploring the biological effects of this compound revealed potential neurotoxic effects at high exposure levels. Animal studies indicated that while acute exposure led to respiratory irritation, chronic exposure could affect central nervous system functions, emphasizing the need for careful handling in laboratory settings .
Environmental Impact
The environmental persistence of this compound has been documented, with a soil half-life exceeding 75 days. This characteristic raises concerns regarding its ecological impact, particularly in aquatic environments where it has shown toxicity to various species .
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Methyl-5-ethylpyridine
- 2,4,6-Trimethylpyridine
- 2-Methylpyridine
Comparison: 2-Ethyl-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable in specific industrial and research contexts .
Biological Activity
2-Ethyl-5-methylpyridine (EMP) is a heterocyclic compound belonging to the pyridine family, characterized by its six-membered aromatic ring containing nitrogen. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial processes. This article delves into the biological activity of EMP, highlighting its mechanisms of action, biochemical pathways, toxicity, and relevant research findings.
Chemical Structure:
- Molecular Formula: C_8H_11N
- Density: 0.9208 g/cm³
- Melting Point: -70.3 °C
- Boiling Point: 178 °C
- Solubility in Water: 1.2 g/100 mL
EMP is synthesized primarily through the Chichibabin reaction, involving the condensation of aldehydes with ammonia under specific conditions. This method allows for efficient production from simple precursors, making it a valuable intermediate in the synthesis of nicotinic acid and other derivatives .
EMP exhibits its biological activity through several mechanisms:
-
Cellular Effects:
- Influences cell function by affecting cell signaling pathways and gene expression.
- Alters cellular metabolism, potentially impacting energy production and synthesis of biomolecules .
-
Molecular Interactions:
- Engages in binding interactions with various biomolecules.
- Exhibits enzyme inhibition or activation properties, which can modulate metabolic pathways .
- Biochemical Pathways:
Toxicity and Safety Profile
While EMP has beneficial applications, it also poses health risks upon exposure:
- Acute Effects:
- Chronic Effects:
Case Studies
-
Reproductive Toxicity Study:
A study investigated the effects of EMP on reproductive performance in animal models. Administration of EMP at doses up to 300 mg/kg/day showed no adverse effects on reproductive parameters or offspring health, establishing a No Observed Effect Level (NOEL) for general toxicity at 95 mg/kg/day for males and 30 mg/kg/day for females . -
Genetic Toxicity Assessment:
The Ames test conducted on EMP indicated negative results for mutagenicity both with and without metabolic activation, suggesting that EMP does not pose significant genetic risks under tested conditions . -
Cellular Metabolism Impact:
Research has demonstrated that EMP influences various metabolic pathways within cells, particularly those related to nicotinic acid synthesis. This effect underscores its potential as a precursor in vitamin B3 production .
Applications in Science and Industry
EMP's unique properties make it suitable for various applications:
- Chemical Synthesis: Used as an intermediate in producing nicotinic acid and other pyridine derivatives.
- Medicinal Chemistry: Investigated for potential therapeutic properties due to its biological activity.
- Industrial Applications: Employed in the production of resins and other industrial chemicals due to its reactivity .
Properties
IUPAC Name |
2-ethyl-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-5-4-7(2)6-9-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHDGTRFTKHYSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334051 | |
Record name | 2-Ethyl-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18113-81-0 | |
Record name | 2-Ethyl-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18113-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethyl-5-methylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040041 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-ethyl-5-methylpyridine a molecule of interest for researchers studying Nuphar alkaloids?
A1: this compound serves as a crucial starting material in the synthesis of various Nuphar alkaloids, a group of naturally occurring compounds found in water lilies (Nuphar) [, ]. These alkaloids exhibit diverse biological activities, making them a focus of pharmacological research. Specifically, this compound has been used to synthesize (±)-7-epideoxynupharidine, (±)-1-epi-7-epideoxynupharidine, (±)-deoxynupharidine, and (±)-1-epideoxynupharidine []. These synthetic pathways provide valuable tools for investigating the structure-activity relationships and potential therapeutic applications of Nuphar alkaloids.
Q2: What is the significance of the reaction between this compound and 3-furylaldehyde in the context of Nuphar alkaloid synthesis?
A2: The reaction between this compound and 3-furylaldehyde represents a key step in the synthesis of certain Nuphar alkaloids, specifically (±)-7-epideoxynupharidine and its isomers []. This reaction, a condensation, leads to the formation of four different quinolizidin-2-ones, which are important intermediates in the multi-step synthesis. The ability to control the stereochemistry of these intermediates is crucial for obtaining the desired alkaloid isomers.
Q3: Beyond Nuphar alkaloid synthesis, how else can this compound be utilized in organic synthesis?
A3: this compound can be alkylated with alcohols like methanol or ethanol in the presence of ammonium halide catalysts []. This reaction leads to the formation of both side-chain and α-alkylated derivatives of the starting pyridine. By adjusting the reaction conditions, such as temperature, researchers can influence the product distribution. This flexibility makes this compound a versatile building block for synthesizing a range of substituted pyridine derivatives, which are important structural motifs in pharmaceuticals and other bioactive compounds.
Q4: Can you provide an example of how this compound has been used in the total synthesis of a natural product other than a Nuphar alkaloid?
A4: Researchers successfully employed this compound in the total synthesis of verarine, a Veratrum alkaloid []. This highlights the molecule's utility in constructing complex alkaloids beyond the Nuphar family. The synthesis involved coupling this compound with a steroid-derived enone, showcasing its versatility in forming carbon-carbon bonds. This successful synthesis not only provided access to verarine but also paved the way for preparing related Veratrum alkaloids like veratramine, jervine, and veratrobasine.
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